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Compound of Interest

6-(4-Aminophenyl)-5-methyl-4,5-
Compound Name:
dihydropyridazin-3(2h)-one

Cat. No.: B122165

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen
atoms, has emerged as a "wonder nucleus” in medicinal chemistry.[1] Its inherent structural
features and synthetic tractability have allowed for the development of a vast array of
derivatives with a broad spectrum of pharmacological activities. This guide provides a
comprehensive technical overview of the pyridazinone core, focusing on its role in the
development of novel therapeutic agents. We will delve into the quantitative structure-activity
relationships, detailed experimental protocols for synthesis and evaluation, and the key
signaling pathways modulated by this versatile scaffold.

Quantitative Biological Data of Pyridazinone
Derivatives

The therapeutic potential of pyridazinone derivatives is underscored by their potent and varied
biological activities. The following tables summarize the quantitative data for representative
pyridazinone compounds across different biological targets, facilitating a comparative analysis
of their efficacy.

Table 1: Pyridazinone Derivatives as Anticancer Agents
(VEGFR-2 Inhibitors)
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VEGFR-2
Target Cancer IC50 / GI50 L
Compound ] Inhibition IC50 Reference
Cell Line (M)
(M)
Pyridine-derived
HepG2 4.25 0.12 [2]
compound 10
Pyridine-derived
MCF-7 6.08 0.12 [2]
compound 10
Pyridine-derived
HepG2 4.34 0.13 [2]
compound 8
Pyridine-derived
HepG2 4.68 0.13 2]
compound 9
Pyridazinone-
_ AB49/ATCC 1.66 - 100 (GI50) - [3]
diarylurea 10l
Pyridazinone- i
) - - Potent Inhibition [3]
diarylurea 17a
Pyridazinoquinaz High in vitro and
: - HEPG-2 - o - [4]
oline derivative 6 in vivo activity

Table 2: Pyridazinone Derivatives as Anti-inflammatory
Agents (COX-2 Inhibitors)
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Selectivity
COX-11C50 COX-2 1C50
Compound Index (SI) for Reference
(M) (M)
COX-2

Pyridazine

o 0.26 [5]
derivative 4c
Pyridazine

o 0.18 6.33 [5]
derivative 6b
Pyrazole-
pyridazine hybrid 1.50 9.56 [6]
5f
Pyrazole-
pyridazine hybrid 1.15 8.31 [6]
6f
Pyridazinone

o 0.77 16.70 [7]
derivative 5a
Pyridazinone

o 1.89 13.38 [7]
derivative 5f
Pyridazine

o 0.0155 21.29 [8]
derivative 9a
Pyridazine

0.0169 18.63 [8]

derivative 16b

Table 3: Pyridazinone Derivatives as Cardiovascular
Agents (Phosphodiesterase Inhibitors)
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Compound Target PDE IC50 (nM) Reference

4-(5-methoxy-1H-

indol-3-yI)-6-
o PDE4B 251 [9]

methylpyridazin-
3(2H)-one (4ba)
Pyrazolopyrimidopyrid

y_ by by PDES 8.3 [10]
azinone 5r
Biphenyl Pyridazinone )

L PDE4 Picomolar range [11]
Derivative
Dihydropyridazinone

o PDE-IIB 0.19 [12]
derivative
Dihydropyridazinone

-y .py PDE-3A 13 [12]
derivative

Key Signaling Pathways and Experimental
Workflows

Visualizing the complex biological processes and experimental strategies is crucial for
understanding the development and mechanism of action of pyridazinone-based drugs. The
following diagrams, generated using the DOT language, illustrate key signaling pathways
targeted by pyridazinone derivatives and a typical drug discovery workflow.
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VEGFR-2 signaling pathway and pyridazinone inhibition.
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A typical drug discovery and development workflow.

Detailed Experimental Protocols
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To ensure the reproducibility and further exploration of pyridazinone derivatives, this section
provides detailed methodologies for key experiments cited in the literature.

Synthesis of a Representative Pyridazinone Derivative
Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone:

Reaction Setup: A mixture of 4-oxo-4-phenylbutanoic acid (10.0 g, 56.1 mmol) and hydrazine
hydrate (3.1 mL, 61.7 mmol) in ethanol (100 mL) is placed in a round-bottom flask equipped
with a reflux condenser.

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4
hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting
precipitate is collected by vacuum filtration.

Purification: The crude product is washed with cold ethanol and then recrystallized from
ethanol to afford the pure 6-phenyl-4,5-dihydro-3(2H)-pyridazinone as a white solid. The
structure and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the IC50 value of a pyridazinone
derivative against the VEGFR-2 kinase.[13][14]

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase
substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test pyridazinone compound,
and a detection reagent (e.g., Kinase-Glo™).

Assay Preparation: The test pyridazinone compound is serially diluted in DMSO and then
further diluted in the kinase assay buffer.

Reaction Mixture: In a 96-well plate, the recombinant VEGFR-2 kinase, the kinase substrate,
and the diluted test compound are combined in the kinase assay buffer.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction
volume is typically 25-50 pL.
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Incubation: The plate is incubated at 30°C for a specified period, typically 30-60 minutes.

Detection: After incubation, the detection reagent is added to each well to measure the
amount of ATP remaining. The luminescence is read using a microplate reader.

Data Analysis: The percentage of inhibition is calculated for each concentration of the test
compound relative to a no-inhibitor control. The IC50 value is determined by plotting the
percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a
sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced
Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of pyridazinone
derivatives.[15][16]

Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard
laboratory conditions and fasted overnight before the experiment.

Compound Administration: The test pyridazinone compound is administered orally or
intraperitoneally at a predetermined dose. A control group receives the vehicle, and a
positive control group receives a standard anti-inflammatory drug like indomethacin.

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan
suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

Measurement of Paw Volume: The paw volume is measured immediately before the
carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection
using a plethysmometer.

Data Analysis: The percentage of edema inhibition is calculated for each group at each time
point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average
increase in paw volume in the control group, and Vt is the average increase in paw volume in
the treated group.

In Vitro PDE4B Inhibition Assay
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This protocol describes a method to evaluate the inhibitory activity of pyridazinone compounds
against the PDE4B enzyme.[9][17]

» Reagents and Materials: Recombinant human PDE4B enzyme, cCAMP, a fluorescently
labeled cAMP substrate (e.g., FAM-cAMP), PDE assay buffer, and a binding agent that
specifically binds to the linearized substrate.

e Assay Principle: This is often a fluorescence polarization (FP) based assay. The small,
fluorescently labeled cAMP rotates rapidly in solution, resulting in low FP. When PDE4B
hydrolyzes the cAMP, the resulting linear monophosphate binds to a larger binding agent,
leading to slower rotation and a higher FP signal.

e Assay Procedure:

[¢]

The test pyridazinone compound is serially diluted.

o In a microplate, the PDE4B enzyme is pre-incubated with the test compound.

o The enzymatic reaction is initiated by adding the fluorescently labeled cAMP substrate.
o The reaction is incubated at 37°C for a specific duration.

o The binding agent is added to stop the reaction and allow for the binding to the hydrolyzed
substrate.

o The fluorescence polarization is measured using a suitable plate reader.

o Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition (derived
from the change in FP signal) against the logarithm of the inhibitor concentration.

Conclusion

The pyridazinone core continues to be a highly privileged scaffold in medicinal chemistry,
yielding compounds with a remarkable diversity of biological activities. The ease of its chemical
modification allows for the fine-tuning of its pharmacological properties, making it an attractive
starting point for the development of novel therapeutics for a wide range of diseases, including
cancer, inflammation, and cardiovascular disorders.[1] The data and protocols presented in this
guide are intended to serve as a valuable resource for researchers dedicated to harnessing the
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full therapeutic potential of this remarkable heterocyclic system. Further exploration of the

structure-activity relationships and mechanisms of action of pyridazinone derivatives will

undoubtedly lead to the discovery of new and improved drug candidates in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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